molecular formula C13H9BrO2 B1278569 4-(4-Bromophenoxy)benzaldehyde CAS No. 69240-56-8

4-(4-Bromophenoxy)benzaldehyde

Cat. No. B1278569
CAS RN: 69240-56-8
M. Wt: 277.11 g/mol
InChI Key: WMDDJOBNAOVSLP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of brominated benzaldehyde derivatives can involve various methods, including substitution reactions and condensation processes. For instance, the synthesis of Schiff and Schiff-Mannich bases from 4-bromophenol derivatives is described, which involves the reaction of 4-bromophenol with different aldehydes and amines . Similarly, the synthesis of a hydrazone Schiff base compound from 4-bromobenzoic hydrazide and 2,4-dihydroxy benzaldehyde is reported, indicating the versatility of brominated benzaldehydes in forming new compounds . These methods could potentially be adapted for the synthesis of 4-(4-Bromophenoxy)benzaldehyde by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated benzaldehyde derivatives is characterized by the presence of a bromine atom, which can significantly influence the electronic properties of the molecule. X-ray crystallography, vibrational spectroscopy, and DFT calculations are commonly used to determine the structure and confirm the identity of these compounds . The presence of bromine can also facilitate further chemical modifications due to its reactivity.

Chemical Reactions Analysis

Brominated benzaldehyde derivatives participate in various chemical reactions, including photochemical rearrangements and acid-catalyzed reactions . These reactions can lead to the formation of different products, depending on the reaction conditions and the presence of other functional groups in the molecule. For example, the photochemical reaction of a trimethylsilyl-substituted cyclohexadienone derived from benzaldehyde can yield phenols and cyclopentenones . Similarly, the reactivity of the bromine atom in 4-(4-Bromophenoxy)benzaldehyde could be exploited in various organic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated benzaldehyde derivatives are influenced by their molecular structure. Spectroscopic studies, such as FT-IR, NMR, and Raman spectroscopy, provide valuable information about the functional groups and bonding within the molecules . Computational analysis, including HOMO-LUMO studies and molecular electrostatic potential (MEP) surfaces, can predict the reactivity and stability of these compounds . The presence of bromine and other substituents can affect properties such as solubility, melting point, and reactivity towards nucleophiles or electrophiles.

Scientific Research Applications

Antioxidant and Biofilm Inhibition Activities

4-(4-Bromophenoxy)benzaldehyde has been utilized in synthesizing benzylidene-2-(4-bromophenoxy)-2-methyl propane hydrazides, exhibiting significant antioxidant and biofilm inhibition activities. These compounds, particularly those with electron-donating groups, showed enhanced scavenging ability. They also demonstrated notable activity against Gram-negative bacterial strains in biofilm inhibition studies (Sheikh et al., 2021).

Synthesis Applications

The compound has been involved in various synthesis processes. For instance, it played a role in the synthesis of 1,8-dimethyl-5-methoxytetralin-6-ol through a series of reactions involving hydrogenation and protection steps (Banerjee et al., 2013). Additionally, it has been used in the synthesis and copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates with styrene, contributing to the development of new materials (Whelpley et al., 2022).

Magnetic and Structural Properties in Chemistry

Its derivatives have been studied for their magnetic properties and structures in chemistry. For example, in synthesizing tetranuclear complexes, its derivatives demonstrated significant magnetic interactions and potential applications in the field of molecular magnets (Zhang et al., 2013).

Pharmacological Research

In pharmacological research, bromophenols derived from marine algae, which include derivatives of 4-(4-Bromophenoxy)benzaldehyde, have shown selective cytotoxic activities against certain cancer cells and powerful antibacterial activities (Lijun et al., 2005).

Safety And Hazards

“4-(4-Bromophenoxy)benzaldehyde” is classified as a skin irritant and can cause serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If eye irritation persists, medical advice or attention should be sought .

properties

IUPAC Name

4-(4-bromophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO2/c14-11-3-7-13(8-4-11)16-12-5-1-10(9-15)2-6-12/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDDJOBNAOVSLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80442863
Record name 4-(4-Bromophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenoxy)benzaldehyde

CAS RN

69240-56-8
Record name 4-(4-Bromophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80442863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(4-Bromophenoxy)benzaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

The mixture of 4-bromophenol (10 g, 57.8 mmol), 4-fluorobenzaldehyde (7.17 g, 57.9 mmol), and potassium carbonate (12 g, 86.7 mmol) in DMF was heated at 170° C. for 4 hours. After cooling to ambient temperature, the reaction mixture was poured into ice-water. The resulting solid, 4-(4-bromophenoxy)benzaldehyde, was isolated by filtration (15 g, 94%), 1H NMR (CDCl3) δ 9.95 (s, 1H), 7.85 (d, 2H), 6.62 (d, 2H), 7.17 (d, 2H), 6.96 (d, 2H) ppm.
Quantity
10 g
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reactant
Reaction Step One
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7.17 g
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reactant
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Quantity
12 g
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reactant
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Quantity
0 (± 1) mol
Type
solvent
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[Compound]
Name
ice water
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
S Ghosh, S Islam, S Pramanik, SK Seth - Journal of Molecular Structure, 2022 - Elsevier
Crystal structure of two new phenoxybenzaldehyde derivatives, 4-(4-bromophenoxy)benzaldehyde (1) and 4-(4-nitrophenoxy)benzaldehyde (2), have been determined from laboratory …
Number of citations: 12 www.sciencedirect.com
P Kumar, B Shrivastava, SN Pandeya, L Tripathi… - Medicinal Chemistry …, 2012 - Springer
A series of 2-[2-(substituted)hydrazinyl]-1,3-benzothiazole and 2-(1,3-benzothiazol-2-ylsulfanyl)-N′-(substituted)acetohydrazide were designed and synthesized keeping in view the …
Number of citations: 45 link.springer.com
D Peng, A Yu, H Wang, Y Wu, J Chang - Tetrahedron, 2013 - Elsevier
A novel palladium-catalyzed protocol for the synthesis of diaryl ethers derivatives has been developed. In the presence of 2,2′-bipyridine-cyclopalladated ferrocenylimine complex (Cat…
Number of citations: 30 www.sciencedirect.com
Y Du, F Yao, Y Tuo, M Cai - Journal of Chemical Research, 2017 - journals.sagepub.com
The heterogeneous O-arylation of phenols by nitroarenes was achieved in DMF at 100 C by using an MCM-41-immobilised bidentate nitrogen copper(II) complex [MCM-41-2N-Cu(OAc) …
Number of citations: 1 journals.sagepub.com
R Łysek, C Schütz, P Vogel - Helvetica chimica acta, 2005 - Wiley Online Library
(−)‐ and (+)‐Conduramine B‐1 ((−)‐ and (+)‐5, resp.) have been derived from (+)‐ and (−)‐7‐oxabicyclo[2.2.1]hept‐5‐en‐2‐one (‘naked sugars’ of the first generation). Although (−)‐5 …
Number of citations: 21 onlinelibrary.wiley.com
R Iqtadar, S Rehmat, S Asghar - Hamdard Journal of Pharmacy, 2023 - hjp.hamdard.edu.pk
The importance of structural elucidation via X-ray diffraction (XRD) in drug discovery cannot be overstated. It plays a pivotal role in advancing drug development and design by providing …
Number of citations: 0 hjp.hamdard.edu.pk

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